Bim 187

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

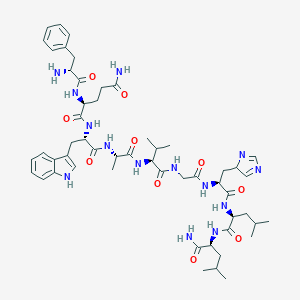

Bim 187, also known as this compound, is a useful research compound. Its molecular formula is C53H76N14O10 and its molecular weight is 1069.3 g/mol. The purity is usually 95%.

The exact mass of the compound 1-Phe-8-leu-9-leu-litorin-NH2 is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Peptides - Oligopeptides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

BIM 187, a synthetic peptide derived from bombesin, is recognized primarily for its role as a bombesin/gastrin-releasing peptide (GRP) receptor agonist. This compound has garnered attention for its potential applications in modulating feeding behavior and its implications in obesity research. Understanding the biological activity of this compound involves exploring its mechanism of action, effects on food intake, and interactions with various receptors.

This compound operates primarily through its interaction with bombesin receptors, specifically targeting the GRP receptor. It is characterized by the sequence [D-Phe^1, Leu^8,9]litorin-NH, which enhances its binding affinity compared to other bombesin analogs. The compound exhibits a high affinity for both the bombesin and GRP receptors, which are involved in various physiological processes including gastrointestinal function and neuroendocrine signaling .

Effects on Food Intake

Research has demonstrated that this compound significantly influences food intake in animal models. In a study involving rats fed for six hours daily, administration of this compound at a dose of 4 µg/kg resulted in a notable reduction in food intake within the first 30 minutes post-injection. However, this effect did not alter the total food consumption over the entire feeding period . This suggests that while this compound can acutely suppress appetite, it does not necessarily lead to long-term changes in feeding behavior.

Comparative Activity with Other Compounds

BIM 189, another compound related to bombesin, serves as an antagonist to the bombesin receptor. In comparative studies, BIM 189 did not exhibit any significant effects on food intake even at higher doses (up to 20 mg/kg), highlighting the unique appetite-suppressing properties of this compound .

| Compound | Type | Effect on Food Intake | Dosage |

|---|---|---|---|

| This compound | Agonist | Reduced food intake | 4 µg/kg |

| BIM 189 | Antagonist | No effect | Up to 20 mg/kg |

In Vivo Studies

A pivotal study investigated the role of this compound in modulating satiety signals. The results indicated that administration of this compound led to a significant decrease in immediate food intake without affecting overall consumption patterns over extended periods. This finding is crucial for understanding how GRP receptor agonists can be utilized in appetite regulation and obesity treatment strategies .

Isoform Activity

The biological activity of Bim proteins, including their isoforms (BimEL, BimL, BimS), has been studied extensively in relation to apoptosis and cell survival. Although primarily focused on cell death mechanisms, insights into these isoforms may provide context for understanding how peptides like this compound interact within broader biological systems .

Implications for Obesity Research

The appetite-suppressing properties of this compound position it as a potential therapeutic candidate for obesity management. By selectively activating GRP receptors without influencing other pathways negatively associated with appetite control, this compound could pave the way for more targeted obesity treatments.

Aplicaciones Científicas De Investigación

Appetite Regulation Studies

BIM 187 has been extensively studied for its role in appetite regulation. In vivo studies demonstrated that administration of this compound at doses of 4 μg/kg significantly reduced food intake in rats during the initial feeding period without affecting total food consumption over six hours. This suggests a potential application in obesity research and appetite control therapies .

Cancer Research

The compound's interaction with GRP receptors has implications for cancer research, particularly in neuroendocrine tumors. Research indicates that bombesin-like peptides can promote tumor growth and metastasis through receptor-mediated pathways. This compound's agonistic properties may provide insights into therapeutic strategies targeting these pathways .

Case Study 1: Appetite Regulation in Rodent Models

- Objective : To evaluate the effects of this compound on satiety.

- Methodology : Rats were fed for six hours, with varying doses of this compound administered.

- Findings : Significant reduction in food intake at 30 minutes post-administration; no change in total intake over six hours.

- : this compound may be useful in developing treatments for obesity by modulating appetite signaling pathways.

Case Study 2: Tumor Growth Modulation

- Objective : Investigate the role of this compound in cancer cell proliferation.

- Methodology : Cell lines expressing GRP receptors were treated with this compound.

- Findings : Enhanced proliferation rates observed in certain cancer cell lines, indicating a potential role in tumor biology.

- : Further exploration of this compound could lead to novel therapeutic strategies for treating neuroendocrine tumors.

Data Tables

| Application Area | Study Focus | Key Findings |

|---|---|---|

| Appetite Regulation | Rodent Feeding Trials | Reduced initial food intake at 30 min |

| Cancer Research | GRP Receptor Interaction | Increased proliferation in GRP-expressing cells |

Propiedades

IUPAC Name |

(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-2-[[(2R)-2-amino-3-phenylpropanoyl]amino]pentanediamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C53H76N14O10/c1-28(2)19-39(46(56)70)64-51(75)40(20-29(3)4)65-52(76)42(23-34-25-57-27-60-34)62-44(69)26-59-53(77)45(30(5)6)67-47(71)31(7)61-50(74)41(22-33-24-58-37-16-12-11-15-35(33)37)66-49(73)38(17-18-43(55)68)63-48(72)36(54)21-32-13-9-8-10-14-32/h8-16,24-25,27-31,34,36,38-42,45,58H,17-23,26,54H2,1-7H3,(H2,55,68)(H2,56,70)(H,59,77)(H,61,74)(H,62,69)(H,63,72)(H,64,75)(H,65,76)(H,66,73)(H,67,71)/t31-,34?,36+,38-,39-,40-,41-,42-,45-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJPVMZDISQCAJV-MNNQHMEFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CC1C=NC=N1)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CCC(=O)N)NC(=O)C(CC4=CC=CC=C4)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N[C@@H](CC1C=NC=N1)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@@H](CC4=CC=CC=C4)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C53H76N14O10 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1069.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

137734-88-4 |

Source

|

| Record name | 1-Phe-8-leu-9-leu-litorin-NH2 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137734884 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.